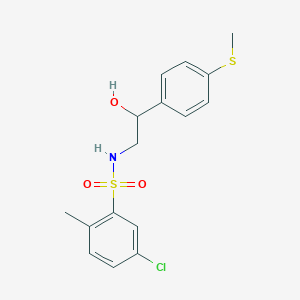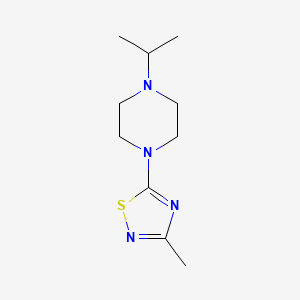
5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Antibacterial Activities
A variety of 1,2,4-thiadiazole derivatives, including compounds structurally related to 5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole, have been synthesized and investigated for their potential applications in addressing bacterial and fungal infections. For instance, Joshi et al. (2021) developed a series of triazolo-thiadiazoles demonstrating significant antibacterial and antifungal activities, indicative of the potential utility of related compounds in antimicrobial therapies (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).
Antimicrobial and Anticancer Properties
Abdelhamid et al. (2019) synthesized a range of heterocyclic compounds, including 1,3,4-thiadiazoles, exhibiting promising in vitro antibacterial and antifungal activities. These findings suggest the potential of thiadiazole derivatives in the development of novel antimicrobial agents (Abdelhamid, El Sayed, Zaki, Hussein, Mangoud, & Hosny, 2019).
Fan et al. (2010) explored the synthesis and biological activity of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, uncovering their fungicidal properties. This research emphasizes the versatility of thiadiazole derivatives in agricultural applications, particularly as potential lead compounds for fungicide development (Fan, Yang, Zhang, Mi, Wang, Cai, Zuo, Zheng, & Song, 2010).
Synthesis and Characterization for Pharmacological Evaluation
Gomha et al. (2014) reported the synthesis and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating a pyrazole moiety, demonstrating significant anticancer activity. These compounds highlight the therapeutic potential of thiadiazole derivatives in cancer treatment (Gomha, Salah, & Abdelhamid, 2014).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new applications, or new theoretical studies.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
3-methyl-5-(4-propan-2-ylpiperazin-1-yl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4S/c1-8(2)13-4-6-14(7-5-13)10-11-9(3)12-15-10/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKYWNFMCWLLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2629819.png)
![5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde](/img/structure/B2629821.png)
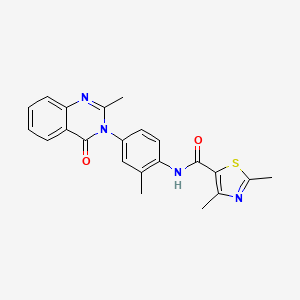
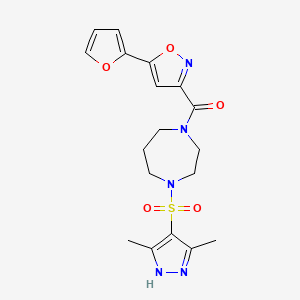
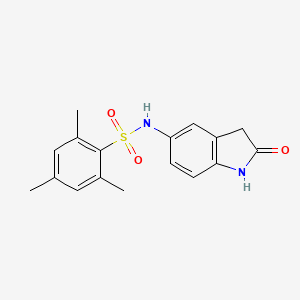

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2629830.png)
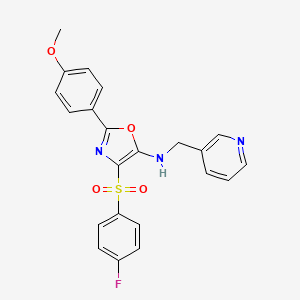
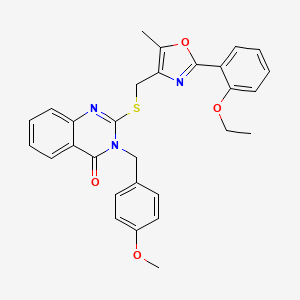
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2629834.png)
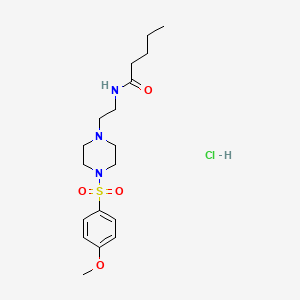
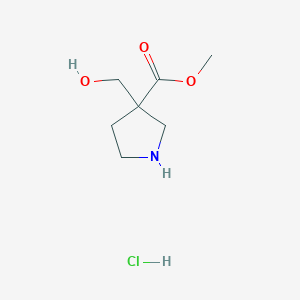
![N-(3,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2629838.png)
